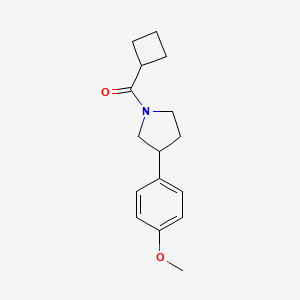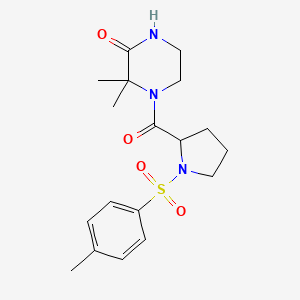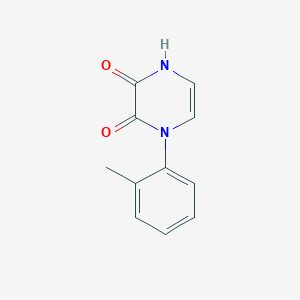
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione, also known by its IUPAC name 1-(2-methylphenyl)piperazine , is a chemical compound with the molecular formula C₁₁H₁₆N₂ . It falls within the class of piperazine derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a piperazine ring substituted with a methylphenyl group.
Synthesis Analysis
The synthesis of 1-(2-methylphenyl)piperazine involves several methods, including reductive amination of 2-methylphenylketone with piperazine. Additionally, it can be prepared via cyclization reactions involving appropriate precursors. Researchers have explored various synthetic routes to obtain this compound for both scientific investigation and potential applications.
Molecular Structure Analysis
The molecular structure of 1-(2-methylphenyl)piperazine comprises a six-membered piperazine ring with a methylphenyl group attached at one of the nitrogen atoms. The compound’s linear formula is C₁₁H₁₆N₂ . The arrangement of atoms and bonds within the molecule significantly influences its properties and reactivity.
Chemical Reactions Analysis
1-(2-Methylphenyl)piperazine participates in several chemical reactions, including:
- Acylation : The compound can undergo acylation reactions, where the nitrogen atom in the piperazine ring reacts with acylating agents.
- Substitution Reactions : Substituents on the phenyl ring can be modified through electrophilic aromatic substitution reactions.
- Reductive Processes : Reduction of the carbonyl group in the piperazine ring can lead to the formation of secondary amines.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (exact value varies based on purity).
- Solubility : It is moderately soluble in polar solvents like water and ethanol.
- Color and Odor : Pure 1-(2-methylphenyl)piperazine appears as a white crystalline solid with a faint odor.
- Stability : The compound is stable under normal conditions but may degrade upon exposure to light or heat.
Safety And Hazards
- Toxicity : While toxicity data are limited, caution should be exercised due to its structural similarity to other piperazine derivatives.
- Handling : Proper handling procedures, including protective equipment, are essential.
- Storage : Store in a cool, dry place away from direct sunlight.
Orientations Futures
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione remains an intriguing compound with potential applications in medicinal chemistry, materials science, and more. Future research could explore its biological activities, structural modifications, and novel synthetic routes.
Please note that this analysis is based on available literature and scientific knowledge. For specific applications or safety assessments, consult relevant experts and additional studies12.
Propriétés
IUPAC Name |
4-(2-methylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYIBMLRPHCKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

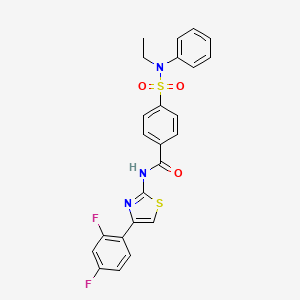
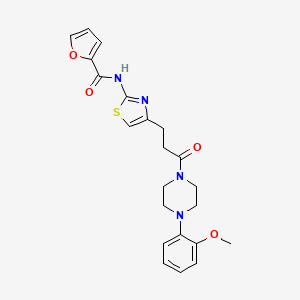
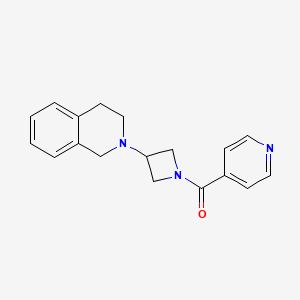
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)
![N-(4-acetylphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2733800.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733801.png)
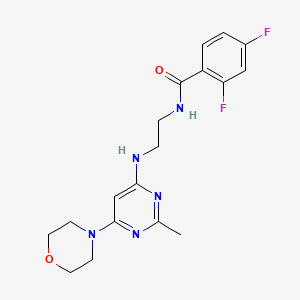
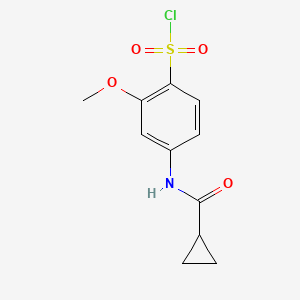
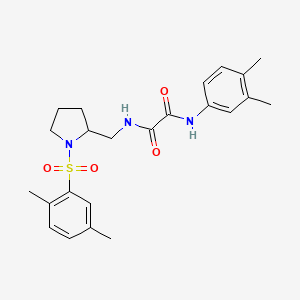
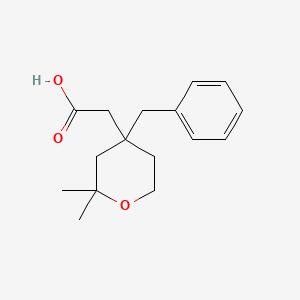
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide](/img/structure/B2733808.png)
![2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2733812.png)
